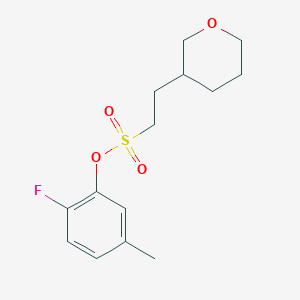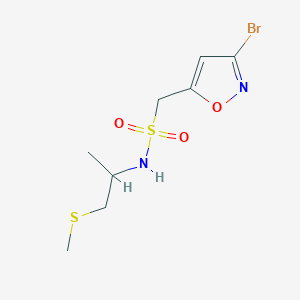
(2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonate is an organic compound that features a fluoro-substituted aromatic ring and an oxane (tetrahydropyran) ring connected via an ethanesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonate typically involves multi-step organic reactions. One common approach is to start with the fluoro-substituted aromatic compound and introduce the ethanesulfonate group through a sulfonation reaction. The oxane ring can be introduced via a nucleophilic substitution reaction, where the ethanesulfonate group acts as a leaving group, allowing the oxane ring to attach to the aromatic system.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The ethanesulfonate group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonate is used as a building block for the synthesis of more complex molecules
Biology
The compound may be used in biological research to study the effects of fluoro-substituted aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the fluoro group can enhance the bioactivity and metabolic stability of drug candidates.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance binding affinity and selectivity, while the oxane ring can influence the compound’s overall conformation and stability. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonate: shares similarities with other fluoro-substituted aromatic compounds and oxane-containing molecules.
This compound: can be compared to compounds like (2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonamide and (2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonic acid.
Uniqueness
The uniqueness of this compound lies in its combination of a fluoro-substituted aromatic ring and an oxane ring connected via an ethanesulfonate group. This structure imparts distinct chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
(2-fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO4S/c1-11-4-5-13(15)14(9-11)19-20(16,17)8-6-12-3-2-7-18-10-12/h4-5,9,12H,2-3,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAGCAKGHFFTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OS(=O)(=O)CCC2CCCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-(5-Nitropyridin-2-yl)pyrrolidin-3-yl]-1,2-oxazole](/img/structure/B7405237.png)
![2-Bromo-6-(1,5-dimethylpyrazol-4-yl)sulfonyl-6-azaspiro[2.5]octane](/img/structure/B7405238.png)
![2-Bromo-6-(1-ethylpyrazol-4-yl)sulfonyl-6-azaspiro[2.5]octane](/img/structure/B7405244.png)
![cyclohexylmethyl N-[(1R)-1-(3-methylpyrazin-2-yl)ethyl]carbamate](/img/structure/B7405247.png)
![N,N-dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carboxamide](/img/structure/B7405260.png)
![N-methyl-N-[2-(pyridin-2-ylamino)ethyl]propanamide](/img/structure/B7405267.png)
![N-methyl-2-(oxan-2-yl)-N-[2-(pyridin-2-ylamino)ethyl]ethanesulfonamide](/img/structure/B7405270.png)
![2-[[1-(Azetidin-1-ylsulfonyl)piperidin-4-yl]methylsulfanyl]-4-methyl-1,3-thiazole](/img/structure/B7405280.png)

![N-benzyl-2-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoylamino]propanamide](/img/structure/B7405293.png)

![oxolan-3-yl N-[1-(2,6-dichloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B7405305.png)
![3-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]-1-methyl-1-propan-2-ylurea](/img/structure/B7405311.png)

